![molecular formula C20H23NO2 B12518305 1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine CAS No. 820210-91-1](/img/structure/B12518305.png)
1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a xanthene derivative. The xanthene core is known for its fluorescent properties, making it valuable in various scientific applications. The methoxy group at the 4-position of the xanthene ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine typically involves multiple steps:
Synthesis of the xanthene derivative: The xanthene core can be synthesized via the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.
Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling of the xanthene and pyrrolidine moieties: The final step involves coupling the xanthene derivative with the pyrrolidine ring using a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the xanthene core to its reduced form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, potassium permanganate, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in cell imaging and tracking studies, where its fluorescence helps visualize cellular processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine can be compared with other similar compounds:
Xanthene Derivatives: Compounds like 9H-xanthen-9-one and its derivatives share the xanthene core but differ in their functional groups and biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have similar ring structures but different substituents, leading to varied biological profiles.
The uniqueness of this compound lies in its combination of the xanthene and pyrrolidine moieties, which confer both fluorescent properties and biological activity.
Propriétés
Numéro CAS |
820210-91-1 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C20H23NO2/c1-22-19-10-6-8-17-15(11-14-21-12-4-5-13-21)16-7-2-3-9-18(16)23-20(17)19/h2-3,6-10,15H,4-5,11-14H2,1H3 |
Clé InChI |
WGAUQRWEEAHKGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)

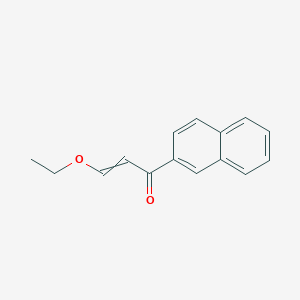
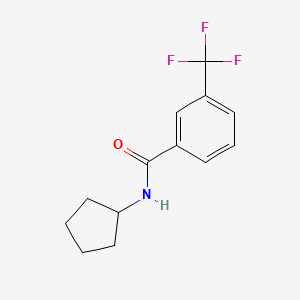
![2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12518270.png)
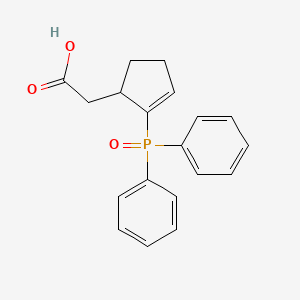

![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
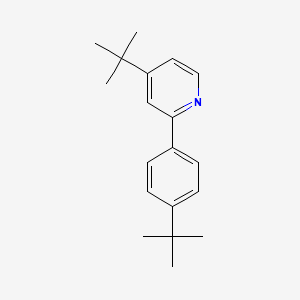

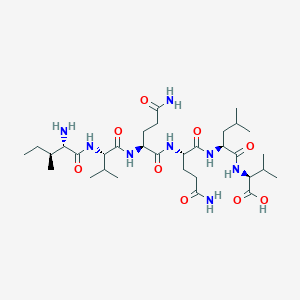
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)

